molecular formula C15H26N2O3S B2561554 N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1385334-38-2

N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2561554
CAS No.: 1385334-38-2
M. Wt: 314.44
InChI Key: ZNYSBQSJYAWVIN-UHFFFAOYSA-N
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Description

N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a prop-2-ynyl group, and a tert-butylsulfonylethyl moiety. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of piperidine with propargyl bromide to introduce the prop-2-ynyl groupThe final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine source .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted piperidine derivatives .

Scientific Research Applications

N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxylate
  • N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carbothioamide
  • N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carbamide

Uniqueness

N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

N-(2-tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3S/c1-5-9-17-10-6-13(7-11-17)14(18)16-8-12-21(19,20)15(2,3)4/h1,13H,6-12H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYSBQSJYAWVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CCNC(=O)C1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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